p-Menthane-3,8-diol
Overview
Description
p-Menthane-3,8-diol, also known as para-menthane-3,8-diol, is an organic compound classified as a diol and a terpenoid. It is colorless and has a chemical structure similar to menthol, providing a cooling sensation. It is widely recognized for its use as an active ingredient in insect repellents .
Mechanism of Action
Target of Action
p-Menthane-3,8-diol (PMD) is primarily targeted towards various insects, including mosquitoes, biting flies, and gnats . It acts as a potent insect repellent, interfering with their sensory receptors .
Mode of Action
The mode of action of PMD lies in its strong odor and chemical composition . PMD has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, PMD has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts . It confuses their sensory mechanisms, making it difficult for them to detect the presence of humans or animals .
Biochemical Pathways
The biosynthesis of this compound in the genus Mentha occurs exclusively in specialized anatomical structures called glandular trichomes . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Pharmacokinetics
It is known that pmd shows minimal systemic absorption , indicating that it primarily remains on the surface of the skin or clothing where it is applied. This property contributes to its effectiveness as a topical insect repellent.
Result of Action
The result of PMD’s action is a significant reduction in the risk of insect bites, particularly in areas where insect-borne diseases are prevalent . By disrupting the sensory mechanisms of insects, PMD provides long-lasting protection against insect bites .
Action Environment
The action of PMD can be influenced by environmental factors. For instance, its effectiveness as an insect repellent may vary depending on the specific insect species present in the environment, as well as environmental conditions such as temperature and humidity. Based on laboratory animal studies, this compound poses minimal or no risks to wildlife .
Biochemical Analysis
Biochemical Properties
It is known that PMD can be synthesized from citronellal, a popular chemical, in an environmentally friendly solvent of water .
Cellular Effects
It is known that PMD has a repellent activity against mosquitoes, suggesting that it may interact with specific receptors or signaling pathways in these insects .
Molecular Mechanism
It is believed to exert its repellent effects by interacting with specific olfactory receptors in mosquitoes, thereby deterring them from approaching or biting humans .
Temporal Effects in Laboratory Settings
In laboratory settings, p-Menthane-3,8-diol has been shown to have a stable and long-lasting repellent effect
Dosage Effects in Animal Models
It is known that PMD has a repellent effect against mosquitoes, and this effect is likely to be dose-dependent .
Metabolic Pathways
It is known that PMD can be synthesized from citronellal, suggesting that it may be involved in the metabolic pathways of this compound .
Transport and Distribution
Given its lipophilic nature, it is likely that PMD can easily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature, it is likely that PMD can localize to various cellular compartments, including the cytoplasm and cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Menthane-3,8-diol can be synthesized through a Prins reaction of citronellal . The process involves the following steps:
Catalytic Reaction Process: Citronellal undergoes acid-catalyzed cyclization.
Recrystallization Processes: The product is subjected to multiple recrystallization steps to achieve high purity.
Industrial Production Methods: Industrial production of this compound often involves the use of citronellal derived from natural sources such as citronella, rose, and geranium oils . The reaction conditions are controlled to favor the formation of the desired diastereomers, particularly the cis forms, which are more effective as insect repellents .
Chemical Reactions Analysis
Types of Reactions: p-Menthane-3,8-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Conditions often involve acidic or basic catalysts to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
p-Menthane-3,8-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Medicine: It is explored for its potential antimicrobial properties and use in personal care products.
Industry: this compound is utilized in the fragrance and flavor industry for its fresh, lemon-like scent.
Comparison with Similar Compounds
Menthol: Similar in structure and provides a cooling sensation.
Citronellal: A precursor in the synthesis of p-Menthane-3,8-diol.
N,N-diethyl-m-toluamide (DEET): A widely used synthetic insect repellent.
Uniqueness: this compound is unique due to its natural origin and lower toxicity compared to synthetic repellents like DEET . It is also effective in repelling a variety of insects, including mosquitoes, ticks, and flies .
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFTMYMHGYJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0035744 | |
Record name | p-Menthane-3,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma | |
Record name | p-Menthane-3,8-diol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | p-Menthane-3,8-diol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
42822-86-6 | |
Record name | p-Menthane-3,8-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42822-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citriodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042822866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Menthane-3,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-α,α,4-trimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-MENTHANE-3,8-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6Z1Z1NC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | p-Menthane-3,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PMD work as an insect repellent?
A1: While the exact mechanism of action remains unclear, research suggests that PMD likely interacts with the olfactory system of insects, interfering with their ability to locate hosts through scent. [] This interaction may involve repelling insects directly or masking attractive host odors. []
Q2: What structural features of PMD are crucial for its repellent activity?
A2: Research suggests that a saturated menthane skeleton with two hydroxyl functions at C-3 and C-8 is essential for repellency against certain tick species. [] Modifying these functionalities, such as replacing them with a single hydroxyl group or introducing unsaturation, significantly reduces repellency. [, ]
Q3: What is the molecular formula and weight of PMD?
A3: The molecular formula of PMD is C10H20O2, and its molecular weight is 172.26 g/mol.
Q4: What are the common methods for synthesizing PMD?
A4: PMD can be synthesized from citronellal, a major component of citronella oil, through an acid-catalyzed cyclization and hydration reaction. [, , , ] This reaction can be carried out using various catalysts, including sulfuric acid, solid acid catalysts, and lignin-derived carbon acid catalysts. [, , , ]
Q5: What analytical techniques are used to characterize and quantify PMD?
A5: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify PMD in essential oils and synthetic mixtures. [, , , ] Other techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can be used to determine the stereochemistry and purity of synthesized PMD isomers. [, ]
Q6: How stable is PMD under different environmental conditions?
A6: PMD is a volatile compound, and its stability can be affected by factors such as temperature, light exposure, and pH. [, , ] Formulating PMD into microcapsules, nanoparticles, or polymer matrices can enhance its stability and prolong its release, improving its efficacy as a repellent. [, , ]
Q7: Are there any specific formulation strategies to improve PMD's solubility or bioavailability?
A7: While PMD exhibits some solubility in water, formulating it with suitable surfactants or incorporating it into liposomes or emulsions can improve its solubility and bioavailability, potentially leading to enhanced repellent efficacy and duration of action. [, ]
Q8: Are there any concerns regarding the environmental impact of PMD?
A8: While considered a natural product, the environmental impact of PMD, particularly its potential effects on aquatic organisms and its persistence in the environment, requires further investigation. [, ]
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